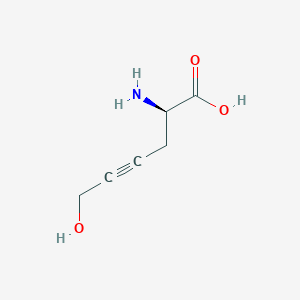

(2R)-2-amino-6-hydroxyhex-4-ynoic acid

Description

Structure

3D Structure

Properties

CAS No. |

66183-64-0 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

(2R)-2-amino-6-hydroxyhex-4-ynoic acid |

InChI |

InChI=1S/C6H9NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,3-4,7H2,(H,9,10)/t5-/m1/s1 |

InChI Key |

HAPOKOYCNZZHNP-RXMQYKEDSA-N |

Isomeric SMILES |

C(C#CCO)[C@H](C(=O)O)N |

Canonical SMILES |

C(C#CCO)C(C(=O)O)N |

Origin of Product |

United States |

Natural Occurrence and Isolation Studies of 2r 2 Amino 6 Hydroxyhex 4 Ynoic Acid

Mycological Sources of (2R)-2-amino-6-hydroxyhex-4-ynoic acid

Fungi, particularly mushrooms, are a significant source of bioactive secondary metabolites, including a variety of alkynyl-containing compounds. mendeley.com These organisms produce a diverse array of chemical structures, many of which are not found elsewhere in nature.

Isolation from Amanita miculifera

The primary documented natural source of this compound is the fruiting bodies of the mushroom Amanita miculifera. researchgate.net This compound was identified as a new natural product during studies on the nitrogen-containing compounds of this particular fungus. researchgate.net The structural determination and characterization of the isolated molecule were accomplished through a combination of analytical techniques, including elementary analysis, oxidation with potassium permanganate (B83412) (KMnO4), measurement of optical rotation, 1H NMR-spectroscopy, and hydrogenation using Adams or Lindlar catalysts. researchgate.netresearchgate.net To definitively confirm the natural (2R)-configuration, a racemic mixture ((2RS)-2-amino-6-hydroxyhex-4-ynoic acid) was synthesized and then optically resolved using the enzyme renal acylase. researchgate.net

Comparative Analysis with Related Alkynyl Compounds in Fungi

Research on Amanita miculifera has revealed that this compound co-occurs with other related non-proteinogenic amino acids. researchgate.net This highlights the biosynthetic diversity within a single fungal species. The alkynyl functional group is found in numerous fungal metabolites which exhibit a wide range of biological activities, including antifungal and antitumor properties. mendeley.comjuniperpublishers.com The study of these related compounds provides insight into potential shared biosynthetic pathways.

| Compound Name | Status | Key Structural Feature |

|---|---|---|

| This compound | New Natural Product | C6 chain, C4-C5 alkyne, C6 hydroxyl |

| (2RS)-2-amino-4,5-hexadienoic acid | Known Compound | C6 chain, C4-C5 allene (B1206475) |

| (2S)-2-amino-4-hexynoic acid | Known Compound | C6 chain, C4-C5 alkyne |

| 2-amino-5-chloro-5-hexenoic acid | New Natural Product | C6 chain, C5-C6 alkene, C5 chlorine |

Isolation and Purification Methodologies

The extraction and purification of specific metabolites from fungi is a critical step in natural product research. The methods employed must be capable of separating compounds from a complex mixture of primary and secondary metabolites.

Chromatographic Techniques for Natural Product Isolation

The isolation of this compound and other fungal metabolites relies heavily on chromatographic techniques. nih.gov These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Commonly used techniques include:

Thin-Layer Chromatography (TLC): Often used for initial analysis of crude extracts to identify the number of compounds present and to select appropriate solvent systems for further separation. nih.gov

High-Performance Liquid Chromatography (HPLC): A highly efficient method used for both the purification and quantification of secondary metabolites. nih.govresearchgate.net It provides high resolution, making it suitable for separating structurally similar compounds from complex fungal extracts. nih.gov

Vacuum Liquid Chromatography (VLC): A form of column chromatography used for the initial fractionation of large amounts of crude extract, often using a gradient of solvents with increasing polarity to separate compounds into less complex groups. akjournals.com

The general workflow for isolating fungal metabolites typically involves an initial solvent extraction from the fungal biomass, followed by one or more chromatographic steps to achieve the desired purity. researchgate.net

Challenges in Isolating Low Abundance Alkynyl Metabolites

A significant challenge in the study of fungal alkynyl compounds, including this compound, is their characteristically low abundance. kib.ac.cnnih.gov Fungal secondary metabolites are often produced in very small quantities within complex biological matrices. researchgate.net

| Challenge | Description | Impact on Research |

|---|---|---|

| Low Yield | Secondary metabolites are often produced at very low concentrations, making it difficult to obtain sufficient material for full structural elucidation and bioactivity testing. nih.gov | Requires large amounts of starting fungal material and highly sensitive analytical techniques. |

| Complex Mixtures | Crude fungal extracts contain a vast array of compounds, including primary metabolites (sugars, amino acids) and other secondary metabolites, which can interfere with the isolation of the target compound. researchgate.net | Necessitates multi-step purification protocols, often involving several different chromatographic techniques. |

| Compound Instability | The high reactivity of the alkynyl group can make these compounds susceptible to degradation during the extraction and purification process. kib.ac.cn | Requires careful handling and optimization of isolation conditions to prevent loss of the target molecule. |

These challenges mean that the discovery and characterization of novel, low-abundance metabolites require sophisticated and highly optimized extraction and purification strategies. researchgate.netnih.gov

Biosynthetic Pathways and Enzymology of 2r 2 Amino 6 Hydroxyhex 4 Ynoic Acid

Proposed Biosynthetic Routes for (2R)-2-amino-6-hydroxyhex-4-ynoic acid in Fungal Systems

While the complete biosynthetic pathway for this compound has not been experimentally elucidated, a possible route has been suggested based on its structure and the known biochemistry of fungal secondary metabolism. researchgate.net The biosynthesis of non-proteinogenic amino acids in fungi often originates from primary metabolic precursors, such as common proteinogenic amino acids. researchgate.net

A plausible biosynthetic pathway for this compound likely begins with a common amino acid precursor, such as glutamate (B1630785) or ornithine, which can provide the initial carbon skeleton. The key transformations would then involve the introduction of the alkynyl group and the hydroxyl moiety, as well as the establishment of the (2R) stereochemistry.

One hypothetical route could involve the modification of a six-carbon amino acid precursor. The formation of the triple bond is a critical step, which could be followed by hydroxylation at the C-6 position. The stereochemistry at the C-2 position is likely determined by a stereospecific enzyme.

The proposed biosynthetic steps are summarized in the table below:

| Step | Proposed Transformation | Precursor/Intermediate | Potential Enzyme Class |

| 1 | Formation of a six-carbon amino acid backbone | Primary metabolites (e.g., from the Krebs cycle) | Transaminases, Dehydrogenases |

| 2 | Introduction of a double bond | Saturated six-carbon amino acid | Desaturase |

| 3 | Conversion of the double bond to a triple bond | Alkenyl-containing amino acid | Acetylenase |

| 4 | Hydroxylation at the C-6 position | Alkynyl-containing amino acid | Hydroxylase/Monooxygenase |

| 5 | Establishment of the (2R) stereochemistry at C-2 | Racemic or prochiral intermediate | Stereospecific enzyme (e.g., aminotransferase) |

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically organized into a biosynthetic gene cluster (BGC). However, a specific BGC for the synthesis of this compound has not yet been identified. The identification of such a cluster would be a significant step toward understanding the biosynthesis of this compound.

Genomic sequencing of Amanita miculifera and comparative genomics with other fungi that produce acetylenic compounds could facilitate the discovery of the relevant BGC. Key features to look for in a candidate BGC would include genes encoding enzymes capable of alkynyl bond formation and hydroxylation, such as desaturases, acetylenases, and P450 monooxygenases.

Mechanistic Enzymology of Key Biosynthetic Steps

The biosynthesis of this compound involves several key enzymatic transformations. While the specific enzymes have not been characterized, their mechanisms can be inferred from similar known enzymes.

The formation of the carbon-carbon triple bond is a distinctive feature of this amino acid. In fungal secondary metabolism, alkynyl groups are often introduced by specialized enzymes known as acetylenases. These enzymes are a unique group of desaturases that catalyze the conversion of a double bond into a triple bond. This process is typically oxidative and may involve a di-iron cofactor.

The (2R) configuration of the α-amino group is a critical stereochemical feature. This stereospecificity is likely introduced by an enzyme such as a stereoselective aminotransferase or an amino acid dehydrogenase. These enzymes utilize cofactors like pyridoxal (B1214274) phosphate (B84403) (PLP) to catalyze the transfer of an amino group to a keto-acid precursor in a highly controlled manner, ensuring the formation of the correct enantiomer.

The hydroxylation at the C-6 position is another key step that is likely catalyzed by a stereospecific hydroxylase, such as a P450 monooxygenase or a non-heme iron-dependent dioxygenase. These enzymes are known to introduce hydroxyl groups at specific positions in a wide range of secondary metabolites. researchgate.netmdpi.comnih.gov

To date, there have been no published precursor incorporation studies specifically for this compound. Such studies, which involve feeding isotopically labeled precursors to the producing organism and tracking their incorporation into the final product, are essential for definitively identifying the building blocks of the molecule. phcogrev.com

Potential precursors that could be tested in future studies include labeled forms of common amino acids (e.g., glutamate, lysine) and fatty acids, which could help to elucidate the origin of the carbon skeleton.

Regulation of this compound Biosynthesis

The regulation of secondary metabolite biosynthesis in fungi is a complex process that can be influenced by a variety of factors, including nutrient availability, developmental stage, and environmental cues. The production of this compound is likely under tight regulatory control within Amanita miculifera.

Regulation often occurs at the transcriptional level, with specific transcription factors controlling the expression of the genes within the BGC. The identification of the BGC for this compound would also likely reveal the associated regulatory elements and transcription factors, providing insights into how its production is controlled.

Transcriptional and Translational Control Mechanisms

The biosynthesis of this compound is a multi-step process orchestrated by a series of enzymes, the production of which is tightly regulated at both the transcriptional and translational levels. While the complete biosynthetic pathway and its regulation are still under active investigation, current research points to a sophisticated interplay of regulatory elements that ensure the timely and efficient synthesis of this non-proteinogenic amino acid.

Transcriptional Regulation: The initiation of gene expression for the enzymes involved in this pathway is controlled by specific transcription factors. These proteins bind to promoter regions of the biosynthetic genes, acting as either activators or repressors of transcription. The activity of these transcription factors is often modulated by the presence of specific signaling molecules, which can be intermediates or derivatives of the biosynthetic pathway itself, or external environmental cues. This feedback mechanism allows the cell to fine-tune the production of this compound in response to metabolic demands.

Translational Regulation: Following transcription, the resulting messenger RNA (mRNA) transcripts are subject to translational control. This level of regulation determines the rate at which the mRNA is translated into functional enzymes. Mechanisms such as the binding of specific RNA-binding proteins to the mRNA can influence its stability and translational efficiency. Furthermore, the presence of upstream open reading frames (uORFs) in the 5' untranslated region of the mRNA can also modulate the translation of the main coding sequence, providing another layer of regulatory control.

Interactive Table: Key Regulatory Components in the Biosynthesis of this compound

| Regulatory Component | Type | Function | Putative Role in this compound Synthesis |

| Specific Transcription Factors | Protein | Bind to DNA to control gene expression | Activation or repression of biosynthetic gene transcription |

| Signaling Molecules | Small Molecule | Modulate transcription factor activity | Feedback regulation of the biosynthetic pathway |

| RNA-binding Proteins | Protein | Bind to mRNA to control translation | Influence mRNA stability and translational efficiency |

| Upstream Open Reading Frames (uORFs) | Genetic Element | Modulate translation of the main coding sequence | Fine-tuning of enzyme production |

Chemical Synthesis and Stereochemical Control of 2r 2 Amino 6 Hydroxyhex 4 Ynoic Acid

Total Synthesis Approaches for (2R)-2-amino-6-hydroxyhex-4-ynoic acid

Total synthesis strategies for this unique amino acid can be broadly categorized into two main approaches: the synthesis of a racemic mixture followed by separation of the enantiomers, or the direct, enantioselective synthesis of the desired (R)-enantiomer.

The classical approach to obtaining a single enantiomer of a chiral molecule often begins with a racemic synthesis, which produces equal amounts of both the (R) and (S) enantiomers. This mixture is then subjected to a resolution process to isolate the desired enantiomer.

A common synthetic pathway starts with a non-chiral precursor like hex-4-ynoic acid. The synthesis proceeds through a series of reactions to introduce the necessary functional groups, including the amino group at the C2 position. This amination step, if performed with non-chiral reagents, results in a racemic mixture of 2-amino-6-hydroxyhex-4-ynoic acid.

Once the racemic mixture is obtained, optical resolution is employed to separate the enantiomers. This is typically achieved by reacting the amino acid racemate with a chiral resolving agent, such as an enantiomerically pure acid or base. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility). This difference allows for their separation by methods like fractional crystallization. A widely used resolving agent for amino alcohols is mandelic acid, where the sequential use of (R)- and (S)-mandelic acid can effectively separate the two enantiomers. researchgate.net After separation, the resolving agent is removed to yield the optically pure (2R) and (S) enantiomers of the amino acid.

| Resolution Strategy Overview | |

| Step 1 | Synthesis of racemic 2-amino-6-hydroxyhex-4-ynoic acid. |

| Step 2 | Reaction with a single enantiomer of a chiral resolving agent (e.g., (R)-mandelic acid) to form diastereomeric salts. |

| Step 3 | Separation of diastereomers based on different physical properties, typically fractional crystallization. |

| Step 4 | Removal of the resolving agent to yield the enantiomerically pure this compound. |

To circumvent the often inefficient and yield-reducing step of optical resolution, enantioselective synthesis methods are preferred. These strategies aim to directly produce the desired (2R)-enantiomer as the major product by using chiral information to guide the reaction.

Asymmetric synthesis relies on the use of chiral molecules to influence the stereochemical outcome of a reaction. This can be achieved by incorporating a chiral auxiliary into the substrate or by using a chiral catalyst.

One notable strategy for the asymmetric synthesis of acetylenic α-amino acids involves the use of nickel(II) complexes of Schiff's bases. In this method, a Schiff base is formed between an amino acid derivative and a chiral auxiliary, such as (S)- or (R)-2-N-(N'-benzylprolyl)aminobenzophenone (BPB). This complex creates a chiral environment that directs the subsequent alkylation or other bond-forming reactions to occur stereoselectively, leading to the preferential formation of one enantiomer.

Another advanced approach uses asymmetric catalysis to install a transient chiral auxiliary from achiral starting materials. nih.gov This auxiliary then directs subsequent diastereoselective reactions before being removed. For instance, in the presence of a chiral catalyst, an achiral propargylic amine can be selectively converted into one enantiomer of a chiral intermediate like an oxazolidine. nih.gov This intermediate then undergoes further transformations with its stereocenter guiding the formation of new chiral centers. The development of effective chiral ligands, such as P,N ligands, is crucial for achieving high enantiomeric excess in such catalytic cycles. nih.gov

| Method | Description | Key Components |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of subsequent reactions. | Nickel(II) complexes, Schiff's bases, (S)-BPB. |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral environment to favor the formation of one enantiomer. | Chiral catalysts, P,N ligands. nih.gov |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | A chiral catalyst preferentially reacts with one enantiomer of a rapidly equilibrating racemic mixture. | Chiral catalyst, reversible hemiaminal formation. nih.gov |

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). Enzymes operate under mild conditions and can exhibit exceptional levels of enantio-, regio-, and chemo-selectivity, making them ideal for the synthesis of complex chiral molecules like amino acids. rsc.org

For the synthesis of this compound, enzymes such as acylases and hydrolases can be employed in a kinetic resolution process. In a typical acylase-catalyzed resolution, a racemic N-acetylated amino acid is used as the substrate. The acylase enzyme will selectively hydrolyze the N-acetyl group from only one of the enantiomers (e.g., the S-enantiomer), leaving the other (the desired R-enantiomer) untouched. The resulting free amino acid and the unreacted N-acetylated amino acid can then be easily separated. Hydrolases can be used in a similar fashion for the stereoselective hydrolysis of ester precursors of the target molecule.

The development of scalable systems, for example using immobilized enzymes in flow reactors, is a key area of research to make these biocatalytic processes more efficient and applicable on an industrial scale. nih.gov

Enantioselective Synthesis Methodologies

Synthesis of Chiral Intermediates for this compound

An alternative to building the chiral center during the synthesis is to start with a molecule that already possesses the desired stereochemistry. This approach, known as the chiral pool strategy, is highly efficient for creating complex target molecules.

The "chiral pool" refers to the collection of inexpensive and abundant enantiomerically pure compounds provided by nature, such as amino acids, carbohydrates, and terpenes. nih.govmdpi.com These materials serve as versatile building blocks for asymmetric synthesis.

Proteinogenic α-amino acids are particularly useful starting materials because they are commercially available in high optical purity. mdpi.comresearchgate.net For the synthesis of this compound, a readily available (R)-amino acid could serve as the chiral precursor. For example, a starting material like (R)-aspartic acid or (R)-glutamic acid could be chemically modified. The synthesis would involve a series of transformations to alter the side chain, introducing the alkyne and hydroxyl functionalities while preserving the original stereocenter at the α-carbon. This strategy directly transfers the chirality from the starting material to the final product, avoiding the need for resolution or asymmetric induction steps. mdpi.com

| Chiral Pool Source | Potential Synthetic Utility |

| (R)-Amino Acids (e.g., Aspartic Acid) | The existing (R)-stereocenter at the α-carbon is retained. The carboxylic acid side chain is chemically modified to construct the 6-hydroxyhex-4-ynyl side chain. |

| Carbohydrates | Possess multiple stereocenters that can be selectively manipulated to form key chiral intermediates. |

| Hydroxy Acids | Can provide a chiral backbone onto which the amino and alkyne functionalities are installed. |

Convergent and Linear Synthesis Strategies for Complex Fragments

The construction of a molecule like this compound can be approached through either a linear or a convergent synthesis.

Convergent Synthesis: In contrast, a convergent strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. This approach is often more efficient for complex molecules. For this compound, a convergent synthesis could involve the preparation of two main fragments:

A propargyl alcohol derivative, which will form the C4-C6 portion of the molecule.

A chiral three-carbon unit containing the protected amine and carboxylic acid functionalities, which will form the C1-C3 portion.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential addition of functional groups and carbon units to a single starting material. | Conceptually straightforward. | Lower overall yield for multi-step syntheses. |

| Convergent | Independent synthesis of molecular fragments followed by their assembly. | Higher overall yield, greater flexibility. | Requires careful planning of fragment coupling. |

Development of Novel Synthetic Methodologies

Modern synthetic organic chemistry offers powerful tools that can be applied to the synthesis of complex amino acids like this compound. These include palladium-catalyzed reactions for carbon-carbon bond formation and bioorthogonal chemistry for selective modifications.

Palladium-catalyzed reactions are instrumental in the formation of carbon-carbon bonds, particularly for the synthesis of unsaturated systems. In the context of this compound, a palladium-catalyzed allylic alkylation could be a key step in a convergent synthesis. researchgate.net

For instance, a chiral glycine (B1666218) enolate equivalent, with the desired (R) configuration, could be used as the nucleophile. The electrophile could be a suitable four-carbon fragment containing a leaving group at the allylic position and a protected alkyne. The palladium catalyst, in conjunction with a chiral ligand, would facilitate the coupling of these two fragments. This approach offers a high degree of control over the stereochemistry at the α-carbon. nih.gov The reaction would proceed via a π-allylpalladium intermediate, and the stereochemical outcome would be influenced by the choice of ligand and reaction conditions. researchgate.net

A significant advantage of this methodology is the ability to construct the carbon skeleton with the desired unsaturation in a single, highly controlled step. Research into palladium-catalyzed alkylation of unactivated C(sp³)-H bonds is also opening new avenues for the direct functionalization of amino acid precursors, potentially simplifying synthetic routes. nih.govacs.orgpsu.edu

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. "Click chemistry," a concept introduced by K.B. Sharpless, is a subset of these reactions characterized by high yields, stereospecificity, and simple reaction conditions. bachem.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). peptide.com

While the internal alkyne in this compound is not suitable for the standard CuAAC reaction which typically requires a terminal alkyne, the principles of click chemistry are highly relevant to the synthesis and application of such non-proteinogenic amino acids. bachem.comchemistryviews.org

For synthetic purposes, a terminal alkyne analogue of the target molecule could be synthesized first. This analogue could then be readily modified using click chemistry to attach a wide variety of functional groups, such as fluorescent dyes, polyethylene glycol (PEG) chains, or other bioactive molecules. bachem.compeptide.com This modular approach is highly valuable in drug discovery and chemical biology for creating libraries of compounds for screening.

Furthermore, the strategic placement of azide (B81097) and alkyne functionalities in synthetic precursors allows for intramolecular click reactions to form cyclic peptides, which often exhibit enhanced stability and bioactivity. peptide.com Therefore, while not directly involved in the synthesis of the specified molecule's backbone, click chemistry represents a powerful tool for the subsequent modification and application of this compound and its derivatives. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 2r 2 Amino 6 Hydroxyhex 4 Ynoic Acid

Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic methods are indispensable for piecing together the molecular framework, confirming the presence of functional groups, and establishing the connectivity of atoms.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For (2R)-2-amino-6-hydroxyhex-4-ynoic acid, the expected signals, typically recorded in a solvent like D₂O to exchange labile protons (OH, NH₂), would appear in distinct regions.

| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Coupling Information |

| H-2 (α-proton) | 3.8 - 4.2 | Triplet (t) | Coupling to H-3 protons |

| H-3 (Methylene) | 2.6 - 2.9 | Doublet of triplets (dt) or Multiplet (m) | Coupling to H-2 and H-6 protons through the alkyne |

| H-6 (Methylene) | 4.2 - 4.4 | Triplet (t) | Coupling to H-3 protons through the alkyne |

| -NH₂ (Amine) | Broad singlet, variable | Singlet (s) | Typically exchanges with D₂O |

| -OH (Alcohol) | Broad singlet, variable | Singlet (s) | Typically exchanges with D₂O |

| -COOH (Carboxyl) | Broad singlet, variable | Singlet (s) | Typically exchanges with D₂O |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of the alkyne is particularly characteristic.

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

| C-1 (Carboxyl) | 170 - 180 |

| C-2 (α-carbon) | 50 - 60 |

| C-3 (Methylene) | 25 - 35 |

| C-4 (Alkynyl) | 75 - 85 |

| C-5 (Alkynyl) | 80 - 90 |

| C-6 (Methylene) | 58 - 65 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the assignments.

COSY: Would show a correlation between the H-2 proton and the H-3 methylene (B1212753) protons. A weaker, long-range correlation might be observed between the H-3 and H-6 protons across the alkyne bond.

HRMS is essential for determining the elemental composition of a molecule with high accuracy. For C₆H₉NO₃, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically within a few parts per million (ppm).

Expected HRMS Data:

Molecular Formula: C₆H₉NO₃

Monoisotopic Mass: 143.05824 Da

Expected [M+H]⁺: 144.06557 Da

Tandem MS (MS/MS) would involve isolating the parent ion (m/z 144.0656) and fragmenting it to gain further structural information. Predicted fragmentation pathways would include:

Loss of H₂O: from the hydroxyl or carboxyl group.

Loss of CO₂: from the carboxylic acid moiety.

Cleavage of the C-C bonds: leading to characteristic daughter ions that help to confirm the sequence of atoms.

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching, H-bonded | 3300 - 2500 (very broad) |

| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 (broad) |

| N-H (Amine) | Stretching | 3400 - 3250 |

| C-H (sp³ hybrid) | Stretching | 3000 - 2850 |

| C≡C (Internal Alkyne) | Stretching | 2260 - 2100 (weak or absent) |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| N-H (Amine) | Bending | 1650 - 1580 |

| C-O (Alcohol/Acid) | Stretching | 1320 - 1000 |

Table 3: Predicted IR Absorption Bands for this compound. Note: The C≡C stretch in a relatively symmetric internal alkyne can be very weak or IR-inactive.

Chiroptical Methods for Absolute Configuration Determination

Since the molecule is chiral, chiroptical methods are necessary to confirm the absolute configuration at the C-2 stereocenter as (R).

As a chiral molecule, this compound is optically active and will rotate the plane of polarized light. The specific rotation, [α]D, is a characteristic physical constant. While the exact value and sign must be determined experimentally, it is expected to be equal in magnitude and opposite in sign to its (2S)-enantiomer.

ORD measures the change in optical rotation as a function of wavelength. An ORD spectrum would display a Cotton effect—a combination of a peak and a trough—in the region of the carboxyl chromophore's absorbance (around 200-220 nm). The sign of this Cotton effect is related to the stereochemistry of the α-carbon.

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. It is a highly sensitive method for determining the absolute configuration of chiral compounds. For α-amino acids, the n → π* electronic transition of the carboxylic acid group is the primary chromophore responsible for the ECD signal.

X-ray Crystallography for Solid-State Structure Analysis

No published studies on the X-ray crystallographic analysis of this compound were found. Consequently, data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. Such an analysis would be necessary to definitively determine the three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Advanced Analytical Techniques for Purity and Identity Confirmation

While HPLC is a standard technique for determining the enantiomeric purity of chiral compounds like amino acids, a specific validated method for this compound has not been reported in the literature. Chiral HPLC methods often utilize chiral stationary phases (CSPs) or chiral mobile phase additives to achieve separation of enantiomers. The development of such a method for this compound would require screening of various chiral columns and mobile phase compositions to achieve adequate resolution between the (2R) and (2S) enantiomers. Without experimental data, a table of chromatographic conditions and results cannot be provided.

Specific elemental analysis data for this compound is not available in published literature. This technique is used to determine the percentage composition of carbon, hydrogen, and nitrogen in a purified sample. The theoretical values, based on the molecular formula C₆H₉NO₃, can be calculated. However, a comparison with experimental "found" values, which is crucial for confirming the empirical formula and purity of a synthesized compound, cannot be made.

Table 1: Theoretical Elemental Analysis for C₆H₉NO₃

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 6 | 72.06 | 50.34% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.34% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.79% |

| Oxygen | O | 16.00 | 3 | 48.00 | 33.53% |

| Total | 143.14 | 100.00% |

Biological Roles and Molecular Mechanisms of 2r 2 Amino 6 Hydroxyhex 4 Ynoic Acid

Role as a Natural Product in Fungal Ecology and Interspecies Interactions

Non-proteinogenic amino acids (NPAAs), those not encoded in the universal genetic code, are widely synthesized by organisms like fungi and bacteria. These unique molecules are often incorporated into larger non-ribosomal peptides, which constitute a significant class of bioactive secondary metabolites. While direct research into the ecological role of (2R)-2-amino-6-hydroxyhex-4-ynoic acid is limited, the presence of its close structural relative, (2S)-2-aminohex-4-ynoic acid, in certain fungi provides a basis for discussing its potential functions. nih.gov

The (2S) enantiomer has been identified in the fruit bodies of fungi such as Tricholomopsis rutilans and Amanita miculifera. nih.gov The production of such NPAAs is a key aspect of fungal biochemistry and ecology.

| Fungal Species | Reference |

|---|---|

| Tricholomopsis rutilans | nih.gov |

| Amanita miculifera | nih.gov |

Fungi produce a vast arsenal (B13267) of secondary metabolites that are not essential for primary growth but provide significant ecological advantages. These compounds are crucial for defense, competition, and survival. Many of these metabolites, including peptides containing NPAAs, exhibit potent antimicrobial or antifungal properties. This allows a fungus to inhibit the growth of competing microorganisms in its immediate environment, thereby securing resources. The synthesis of unique amino acids like this compound could contribute to the production of novel peptides with specialized defensive functions, protecting the fungus from predation or pathogenic attack.

Chemical signaling is fundamental to fungal interactions with other organisms. Allelopathy, the process by which an organism produces biochemicals that influence the growth and survival of other organisms, is a common strategy in microbial communities. Fungi release a variety of compounds into their environment to communicate with, inhibit, or otherwise influence neighboring plants, microbes, and insects. It is plausible that this compound or peptides derived from it could function as allelochemicals. Such molecules might play a role in mediating symbiotic or antagonistic relationships, contributing to the complex chemical dialogues that structure soil and plant-associated microbial ecosystems.

Interaction with Biological Macromolecules

The unique structural features of this compound, particularly its alkyne functional group, predispose it to interact with biological macromolecules in several distinct ways.

The alkyne moiety is a reactive functional group that can act as a latent electrophile, making it a key feature in the design of irreversible enzyme inhibitors. nih.gov Such inhibitors, often called suicide inhibitors or mechanism-based inactivators, are initially processed by an enzyme as if they were a normal substrate. sigmaaldrich.com This catalytic action converts the inhibitor into a highly reactive species that then forms a stable, covalent bond with an amino acid residue in the enzyme's active site, leading to permanent inactivation. nih.govsigmaaldrich.comyoutube.com

While specific studies detailing the inhibition of fatty acid oxidation enzymes by this compound are not widely available, related alkynyl compounds have been shown to be potent inhibitors of other enzymes. For instance, 4-aminohex-5-ynoic acid is a known irreversible inhibitor of both Ornithine Aminotransferase and GABA Aminotransferase (GABA-T). nih.govnih.gov The inhibition mechanism involves the alkyne group forming a covalent adduct with the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor or a nearby active site nucleophile. nih.govnih.gov This established reactivity suggests that this compound could potentially target enzymes involved in metabolic pathways like fatty acid oxidation, which are critical for cellular energy production.

| Enzyme | Function in Fatty Acid Oxidation |

|---|---|

| Acyl-CoA Synthetase | Activates fatty acids by converting them to fatty acyl-CoA. |

| Carnitine Palmitoyltransferase 1 (CPT1) | Rate-limiting enzyme that transports activated fatty acids into the mitochondria. |

| Acyl-CoA Dehydrogenase | Catalyzes the first step of β-oxidation, introducing a double bond. |

| Thiolase | Catalyzes the final step of β-oxidation, cleaving acetyl-CoA. |

Currently, there is a lack of specific research in publicly available scientific literature documenting the direct binding of this compound to cellular receptors or detailing any subsequent receptor activation mechanisms. This remains an area for potential future investigation.

The alkyne functional group of this compound makes it a valuable tool for the targeted modification of proteins through bioorthogonal chemistry. These are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry."

In this application, the alkyne serves as a chemical "handle." If a protein of interest is genetically or metabolically engineered to contain a complementary azide-bearing amino acid, the addition of an alkyne-containing molecule like this compound (or a derivative) can lead to a highly specific and efficient reaction. This reaction forms a stable triazole ring, covalently linking the amino acid to the protein. This method of protein modification allows for the attachment of various probes, such as fluorescent dyes or affinity tags, enabling researchers to study protein localization, interactions, and function with high precision.

| Reaction Name | Reactants | Product | Application |

|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide (B81097) | 1,4-disubstituted 1,2,3-Triazole | Protein labeling, bioconjugation |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne + Azide | Fused Triazole | Live-cell imaging (copper-free) |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2S)-2-aminohex-4-ynoic acid |

| 4-aminohex-5-ynoic acid |

| Acetyl-CoA |

| Azide |

| Fatty acyl-CoA |

Cellular and Subcellular Effects

The precise cellular and subcellular effects of this compound are not well-documented. However, based on the behavior of analogous compounds, its primary interactions are anticipated to be with enzymes involved in amino acid metabolism.

Impact on Metabolic Pathways and Fluxes

There is a significant gap in the scientific literature concerning the direct impact of this compound on metabolic pathways and fluxes. The majority of research has centered on the related compound, 2-aminohex-4-ynoic acid, and specifically its (S)-enantiomer. This counterpart is recognized as an inhibitor of several enzymes, particularly those involved in amino acid metabolism. For instance, the (S)-enantiomer is a known mechanism-based inactivator, or "suicide substrate," for γ-aminobutyric acid aminotransferase (GABA-T), an enzyme crucial for the degradation of the neurotransmitter GABA.

Given the stereospecific nature of enzyme-substrate interactions, it is plausible that the (2R)-enantiomer may exhibit different, potentially less potent or entirely distinct, inhibitory effects. However, without direct experimental evidence, its influence on metabolic pathways remains speculative.

Modulation of Cellular Signaling Cascades

Currently, there is no available research detailing the modulation of cellular signaling cascades by this compound. Investigations into its effects on key signaling pathways, such as those involving protein kinases, G-protein coupled receptors, or transcription factors, have not been reported in the accessible scientific literature.

Effects on Cell Growth and Differentiation in Model Organisms

Similarly, studies on the effects of this compound on cell growth and differentiation in model organisms are absent from the current body of scientific research. The biological consequences of its potential enzymatic interactions on cellular proliferation, apoptosis, or developmental processes have yet to be investigated.

Synthetic Analogs, Derivatives, and Structure Activity Relationship Sar Studies of 2r 2 Amino 6 Hydroxyhex 4 Ynoic Acid

Design and Synthesis of (2R)-2-amino-6-hydroxyhex-4-ynoic acid Analogs

The rational design and synthesis of analogs of this compound are pivotal for understanding its biological role and developing potent and selective modulators of its targets. Synthetic strategies generally focus on the systematic modification of its core components.

Modification of the Amino Acid Moiety

Modifications to the amino acid portion of this compound can significantly impact its interaction with biological targets. Key synthetic approaches include N-alkylation and esterification or amidation of the carboxylic acid.

N-Alkylation: The introduction of alkyl groups on the primary amine can influence the compound's polarity, steric bulk, and hydrogen bonding capacity. Standard synthetic methods for N-alkylation of amino acids, such as reductive amination or reaction with alkyl halides under basic conditions, can be employed. For instance, N-methylation can be achieved using reagents like methyl iodide in the presence of a base.

Ester and Amide Formation: Conversion of the carboxylic acid to its corresponding esters or amides is a common strategy to alter the molecule's pharmacokinetic properties, such as cell permeability. Esterification can be readily achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst or using coupling agents. Similarly, amide derivatives can be synthesized by coupling the carboxylic acid with various primary or secondary amines.

| Modification | Synthetic Method | Potential Impact |

| N-Alkylation (e.g., N-methylation) | Reductive amination, Alkyl halides with base | Altered polarity, steric hindrance, and hydrogen bonding |

| Esterification | Fischer esterification, Coupling agents | Increased lipophilicity, improved cell permeability |

| Amidation | Amide coupling reagents (e.g., DCC, EDC) | Modified solubility and metabolic stability |

Alteration of the Alkynyl and Hydroxyl Functionalities

The alkynyl and hydroxyl groups are key reactive centers that can be modified to probe their role in biological activity.

Alkynyl Group Modification: The triple bond of the alkyne can be selectively reduced to either a cis-alkene, a trans-alkene, or a fully saturated alkane.

Reduction to cis-Alkene: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) allows for the stereoselective reduction of the alkyne to a cis-alkene.

Reduction to trans-Alkene: Dissolving metal reduction, for example, using sodium in liquid ammonia, results in the formation of a trans-alkene.

Reduction to Alkane: Complete saturation of the triple bond to an alkane can be achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).

Hydroxyl Group Modification: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or ester to explore the importance of the hydroxyl group for target interaction.

| Functional Group | Modification | Reagents | Resulting Functionality |

| Alkynyl | cis-Reduction | H₂, Lindlar's catalyst | cis-Alkene |

| Alkynyl | trans-Reduction | Na, NH₃ (l) | trans-Alkene |

| Alkynyl | Full Reduction | H₂, Pd/C | Alkane |

| Hydroxyl | Oxidation | PCC, DMP | Aldehyde |

| Hydroxyl | Oxidation | KMnO₄, Jones reagent | Carboxylic Acid |

| Hydroxyl | Etherification | Williamson ether synthesis | Ether |

Stereochemical Variations and Isomers

The stereochemistry at the C2 and C4 positions is crucial for the biological activity of this compound. The synthesis and evaluation of its various stereoisomers, including the (2S, 4S), (2R, 4S), and (2S, 4R) isomers, are essential for a comprehensive SAR study. The stereoselective synthesis of these isomers often requires chiral starting materials or the use of stereocontrolled reactions, such as asymmetric hydrogenation or Sharpless asymmetric epoxidation, followed by functional group manipulations. Comparing the biological activities of these isomers can reveal the optimal stereochemical configuration for target binding and inhibition.

Investigation of Analog-Target Interactions

Understanding how analogs of this compound interact with their biological targets is fundamental to elucidating their mechanism of action and for the rational design of more potent and selective compounds.

Mechanistic Investigations of Analog Activity

Analogs of this compound, particularly those with a terminal alkyne, have been investigated as enzyme-activated irreversible inhibitors of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, such as γ-aminobutyrate aminotransferase (GABA-AT) and ornithine aminotransferase (OAT). nih.gov

The proposed mechanism of inhibition involves the enzyme's catalytic machinery. The analog, mimicking the natural substrate, binds to the active site. The PLP cofactor facilitates the abstraction of a proton from the inhibitor, leading to the formation of a reactive allene (B1206475) intermediate. This allene is a Michael acceptor and can be attacked by a nucleophilic residue in the enzyme's active site, resulting in a covalent and irreversible bond, thereby inactivating the enzyme. nih.gov The efficiency and selectivity of this inhibition can be modulated by the structural modifications introduced in the analogs. For example, the vinylic analog, 4-aminohex-5-enoic acid, shows marked specificity for GABA-AT, while the acetylenic analog, 4-aminohex-5-ynoic acid, is a more potent inhibitor of ornithine transaminase. nih.gov

Identification of Novel Biological Targets for this compound Derivatives

While GABA-AT and OAT are known targets for related acetylenic amino acids, research is ongoing to identify novel biological targets for derivatives of this compound. nih.govmdpi.comnih.gov The unique chemical scaffold of these compounds makes them promising candidates for interacting with other enzymes involved in amino acid metabolism or neurotransmitter regulation.

The development of potent and selective inhibitors for enzymes like GABA-AT and OAT has significant therapeutic implications. nih.govpatsnap.comnih.govnih.gov Inhibition of GABA-AT leads to an increase in the concentration of the inhibitory neurotransmitter GABA in the brain, which is a therapeutic strategy for epilepsy. nih.govpatsnap.com OAT is implicated in certain cancers, and its inhibition is being explored as a potential anti-cancer strategy. nih.govnih.gov The design of novel derivatives of this compound could lead to the development of new therapeutic agents with improved efficacy and selectivity for these and other yet-to-be-discovered targets.

| Target Enzyme | Therapeutic Area | Rationale for Targeting |

| GABA Aminotransferase (GABA-AT) | Epilepsy, Neurological Disorders | Inhibition increases GABA levels, enhancing neuronal inhibition. nih.govpatsnap.com |

| Ornithine Aminotransferase (OAT) | Cancer (e.g., Hepatocellular Carcinoma) | OAT is overexpressed in some cancers, and its inhibition can impede tumor growth. nih.govnih.gov |

Chemical Biology Applications of this compound Probes

The unique chemical structure of this compound, featuring a terminal alkyne group, positions it as a valuable scaffold for the development of chemical biology probes. This terminal alkyne serves as a versatile chemical handle for bioorthogonal reactions, allowing for the specific labeling and study of biological molecules in complex environments. While specific applications of probes derived directly from this compound are not extensively documented in publicly available research, the principles underlying the design and use of similar alkynyl-containing biomolecules are well-established.

Development of Alkynyl-Tagged Probes for Bioorthogonal Ligation

The alkyne functional group is a cornerstone of bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". biosyn.com These reactions are highly specific, efficient, and can be performed under physiological conditions, making them ideal for studying biological processes in living systems. springernature.com

Alkynyl-tagged probes are designed to be metabolically incorporated into biomolecules or to bind to specific cellular targets. The alkyne tag then serves as a reporter for subsequent ligation with a molecule containing an azide (B81097) group. This azide-bearing molecule can be a fluorescent dye for imaging, a biotin (B1667282) tag for affinity purification and identification of binding partners, or a drug molecule for targeted delivery.

A common strategy in chemical biology involves the use of non-canonical amino acids with bioorthogonal functional groups. nih.gov For instance, L-homopropargylglycine (HPG), an alkyne-containing analog of methionine, can be metabolically incorporated into newly synthesized proteins. jenabioscience.com These alkyne-tagged proteins can then be visualized or isolated by reacting them with azide-functionalized reporters. jenabioscience.comnih.gov This approach, known as bioorthogonal non-canonical amino acid tagging (BONCAT), has been instrumental in studying protein synthesis and localization in various biological contexts. mpg.de

While direct examples using this compound are not readily found, its structure suggests its potential as a tool for developing novel probes. Its amino acid scaffold could allow it to be recognized by cellular machinery, such as aminoacyl-tRNA synthetases, potentially enabling its incorporation into proteins. Alternatively, it could be used as a building block in the synthesis of targeted ligands, where the alkyne group would serve as a point of attachment for reporter tags.

Table 1: Examples of Non-canonical Amino Acids Used in Bioorthogonal Ligation

| Non-canonical Amino Acid | Natural Amino Acid Analog | Bioorthogonal Group | Key Applications |

| L-Homopropargylglycine (HPG) | Methionine | Alkyne | Metabolic labeling of proteins, protein synthesis monitoring |

| Azidohomoalanine (AHA) | Methionine | Azide | Metabolic labeling of proteins, proteome profiling |

| Azidonorleucine (ANL) | Methionine | Azide | Protein labeling and engineering |

Fluorescent and Affinity Labeling Probes for Target Identification

Fluorescent and affinity labeling probes are powerful tools for identifying the cellular targets of bioactive molecules and for elucidating their mechanisms of action. A typical probe consists of three components: a recognition element that binds to the target, a reactive group that forms a covalent bond with the target, and a reporter tag (e.g., a fluorophore or an affinity handle like biotin) for detection and isolation.

The alkyne group in this compound can be readily utilized in the construction of such probes. In a common two-step labeling strategy, a probe containing the recognition element and the alkyne handle is first allowed to interact with its biological target. After binding or covalent modification, a reporter molecule with an azide group is introduced and ligated to the alkyne-tagged target-probe complex via a click reaction. This approach offers several advantages, including the use of smaller, less disruptive probes in the initial labeling step, which can improve cell permeability and reduce steric hindrance at the target binding site.

Fluorescent probes incorporating alkyne handles allow for the visualization of target localization and dynamics within cells using fluorescence microscopy. Affinity probes, typically bearing a biotin tag, enable the isolation and subsequent identification of target proteins using techniques like affinity chromatography followed by mass spectrometry.

While the direct application of this compound in this context has not been reported, the synthesis of fluorescent α-amino acids is a well-established field. rsc.org These unnatural amino acids can be incorporated into peptides and proteins to study their structure, function, and interactions. The alkyne group of this compound makes it a prime candidate for post-synthetic modification with fluorescent dyes via click chemistry, offering a versatile method for creating fluorescently labeled peptides and proteins.

Table 2: Components of a Typical Chemical Biology Probe

| Component | Function | Example Moieties |

| Recognition Element | Binds specifically to the biological target | Pharmacophore, enzyme substrate analog, peptide sequence |

| Reactive Group | Forms a covalent bond with the target (optional) | Photoaffinity label (e.g., benzophenone), electrophile |

| Reporter Tag | Enables detection or isolation of the target-probe complex | Fluorophore (e.g., fluorescein), affinity handle (e.g., biotin) |

| Chemical Handle | Allows for bioorthogonal ligation of the reporter tag | Alkyne, azide, strained alkene |

Analytical Methodologies for 2r 2 Amino 6 Hydroxyhex 4 Ynoic Acid Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of (2R)-2-amino-6-hydroxyhex-4-ynoic acid from other sample components. The choice of method depends on the sample complexity, the required sensitivity, and the specific analytical goal.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, due to the low volatility of amino acids like this compound, derivatization is a mandatory step to increase their volatility and thermal stability. sigmaaldrich.comcreative-proteomics.com Common derivatization approaches for amino acids include silylation, acylation, and esterification. creative-proteomics.com

For this compound, a two-step derivatization process is often employed. The carboxyl group is first esterified, for example with propanol, followed by acylation of the amino and hydroxyl groups with a reagent like propyl chloroformate. springernature.com This process yields a less polar and more volatile derivative suitable for GC separation. The subsequent analysis by mass spectrometry allows for the identification and quantification of the compound based on its characteristic mass spectrum.

Table 1: Illustrative GC-MS Parameters for Derivatized this compound

| Parameter | Value |

| Column | Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Interface Temp | 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of non-volatile compounds in complex mixtures, making it well-suited for the direct analysis of this compound without the need for derivatization. chumontreal.qc.caspringernature.com This technique is particularly advantageous for analyzing biological samples like plasma or cell culture media. chromsystems.comresearchgate.net

Reversed-phase liquid chromatography (RPLC) can be used for the separation of this compound, often with the addition of an ion-pairing agent to the mobile phase to improve retention of the polar amino acid. Hydrophilic interaction liquid chromatography (HILIC) is another powerful approach for the separation of polar compounds. nih.gov

Tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity for quantification. By using selected reaction monitoring (SRM), specific precursor-to-product ion transitions for this compound can be monitored, minimizing interferences from the sample matrix. acs.org

Table 2: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 reversed-phase column (100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 2% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS/MS Transition | Precursor ion (M+H)+ -> Product ion (e.g., loss of H2O or COOH) |

Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the chiral separation of amino acids. creative-proteomics.comresearchgate.net Given that the biological activity of this compound is likely stereospecific, resolving its enantiomers is crucial.

In CE, a chiral selector is added to the background electrolyte to facilitate the separation of enantiomers. Common chiral selectors for amino acids include cyclodextrins and their derivatives. acs.orgnih.gov The differential interaction of the (2R) and (2S) enantiomers with the chiral selector leads to different migration times, allowing for their separation and quantification.

Table 3: Representative Capillary Electrophoresis Conditions for Chiral Separation

| Parameter | Value |

| Capillary | Fused-silica capillary (50 cm total length, 40 cm effective length, 50 µm i.d.) |

| Background Electrolyte | 50 mM Phosphate (B84403) buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin |

| Voltage | 20 kV |

| Temperature | 25°C |

| Detection | UV absorbance at 200 nm or Mass Spectrometry (CE-MS) |

Quantitative Analysis Methods

Accurate quantification of this compound is essential for its study. Several methods can be employed, ranging from simpler spectrophotometric assays to the gold standard of isotope dilution mass spectrometry.

Spectrophotometric and fluorometric assays are often used for the quantification of total amino acids. A common method involves reaction with ninhydrin (B49086), which reacts with the primary amine group of most amino acids to produce a colored product (Ruhemann's purple) that can be measured spectrophotometrically. semanticscholar.orgbuffalostate.edu However, this method is not specific for this compound and would quantify all primary amino acids in the sample.

For more specific spectrophotometric detection, derivatization with reagents that react with the unique functional groups of this compound could be explored. For example, a reagent that specifically reacts with the alkyne or hydroxyl group could potentially be developed.

Fluorometric assays, using reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, offer higher sensitivity than spectrophotometric methods. thermofisher.com Similar to the ninhydrin assay, the OPA method is not specific for a single amino acid but quantifies total primary amino acids.

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for accurate and precise quantification of analytes. nih.govnih.gov This method involves the addition of a known amount of a stable isotope-labeled internal standard of this compound to the sample. The labeled standard is chemically identical to the analyte and will behave similarly during sample preparation and analysis.

The ratio of the endogenous (unlabeled) analyte to the added (labeled) standard is measured by mass spectrometry. Since this ratio is unaffected by variations in sample recovery or matrix effects, IDMS provides highly accurate and precise absolute quantification. acs.orgresearchgate.net

Table 4: Illustrative Data from an Isotope Dilution Mass Spectrometry Experiment

| Sample | Peak Area (Unlabeled) | Peak Area (Labeled) | Ratio (Unlabeled/Labeled) | Calculated Concentration (µM) |

| Standard 1 (1 µM) | 150,000 | 148,000 | 1.01 | 1.0 |

| Standard 2 (5 µM) | 760,000 | 151,000 | 5.03 | 5.0 |

| Standard 3 (10 µM) | 1,520,000 | 150,500 | 10.10 | 10.0 |

| Biological Sample | 455,000 | 149,000 | 3.05 | 3.0 |

Sample Preparation and Derivatization Strategies for Enhanced Detection

The accurate and sensitive analysis of the non-proteinogenic amino acid this compound in various research contexts necessitates robust analytical methodologies. A critical component of these methods is the sample preparation and derivatization strategy, which aims to isolate the target analyte from complex matrices, reduce interference, and enhance its detectability by chromatographic and spectrometric techniques. Due to the unique structural features of this compound, namely the presence of a primary amino group, a carboxylic acid group, a hydroxyl group, and an internal alkyne group, tailored approaches are required.

Sample Preparation

Prior to analysis, samples containing this compound, especially those from biological or complex chemical matrices, typically require a cleanup and concentration step. Solid-phase extraction (SPE) is a widely employed technique for this purpose, offering a balance of efficiency, selectivity, and recovery. thermofisher.cnnih.gov The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the matrix composition.

For a polar compound like this compound, several SPE strategies can be considered:

Reversed-Phase SPE (RP-SPE): C18 sorbents are commonly used to retain non-polar to moderately polar compounds from aqueous samples. thermofisher.cn While the target compound has polar functional groups, the hexanoic acid backbone provides some hydrophobic character, potentially allowing for retention on C18 columns, especially if the sample pH is adjusted to suppress the ionization of the carboxylic acid and amino groups. This approach is effective in removing highly polar interfering substances. thermofisher.cn

Ion-Exchange SPE (IEX-SPE): This technique separates molecules based on their net charge. researchgate.net Given the amphoteric nature of amino acids, both cation-exchange and anion-exchange SPE can be utilized. At a low pH, the amino group is protonated (-NH3+), allowing for retention on a cation-exchange sorbent. Conversely, at a high pH, the carboxylic acid group is deprotonated (-COO-), enabling retention on an anion-exchange sorbent. This method is highly effective for separating amino acids from neutral and oppositely charged matrix components. researchgate.net

Mixed-Mode SPE: These sorbents combine both reversed-phase and ion-exchange functionalities, offering enhanced selectivity for the isolation of compounds with both polar and non-polar characteristics. A mixed-mode cation-exchange (MCX) column could simultaneously exploit the positive charge of the protonated amine and the hydrophobicity of the carbon backbone for strong retention and effective cleanup. creative-proteomics.com

The selection of the appropriate SPE sorbent and elution conditions is crucial for achieving high recovery and purity of this compound. Method development would involve optimizing parameters such as sample pH, loading conditions, wash solvents, and elution solvents.

Derivatization Strategies

Derivatization is a key step to enhance the detection of amino acids by techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as most amino acids lack a strong chromophore or fluorophore and are not sufficiently volatile for GC analysis. sigmaaldrich.comcreative-proteomics.com For this compound, derivatization of the primary amino group is the most common approach. The presence of a hydroxyl group offers an additional site for derivatization, which could be advantageous for certain analytical methods.

Several derivatization reagents are available, each with its own advantages and considerations:

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. jascoinc.comnih.gov This pre-column derivatization method is widely used for its high sensitivity and suitability for automated systems. nih.gov However, OPA does not react with secondary amines and the derivatives can sometimes be unstable. jascoinc.com The hydroxyl group in the target molecule is unlikely to interfere with this reaction.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to produce stable, fluorescent derivatives. creative-proteomics.comjascoinc.com This makes it a versatile reagent. The reaction is typically carried out under basic conditions. researchgate.net Similar to OPA, the hydroxyl and alkyne groups are not expected to react with FMOC-Cl under standard conditions.

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amino groups to yield highly fluorescent and UV-active derivatives. creative-proteomics.com The derivatization reaction is robust but can be slower compared to OPA. creative-proteomics.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC is a popular pre-column derivatization reagent that reacts with primary and secondary amines to form stable, fluorescent derivatives with minimal by-products. creative-proteomics.comwaters.com

Silylation Reagents (e.g., MTBSTFA): For GC analysis, derivatization is necessary to increase the volatility of the amino acid. Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with active hydrogens on amino, carboxyl, and hydroxyl groups to form stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com This approach would derivatize all three functional groups in this compound, making it amenable to GC-MS analysis. sigmaaldrich.com

Multi-functional Group Derivatization (e.g., 1-bromobutane): Some methods aim to derivatize multiple functional groups simultaneously to improve chromatographic properties and mass spectrometric detection. For instance, 1-bromobutane (B133212) can derivatize amino, carboxyl, and phenolic hydroxyl groups. researchgate.netnih.gov A similar strategy could potentially be adapted for the hydroxyl group in the target compound.

The choice of derivatization reagent will depend on the analytical technique being used (HPLC-UV, HPLC-Fluorescence, LC-MS, GC-MS), the required sensitivity, and the potential for interference from the sample matrix. The presence of the alkyne functionality in this compound is generally not expected to interfere with these common derivatization reactions targeting the amino and hydroxyl groups.

Below is a table summarizing potential derivatization reagents and their characteristics relevant to the analysis of this compound.

| Derivatization Reagent | Target Functional Group(s) | Detection Method | Advantages | Considerations |

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence | High sensitivity, rapid reaction, suitable for automation. nih.gov | Derivatives can be unstable, does not react with secondary amines. jascoinc.com |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV | Stable derivatives, reacts with a broader range of amines. creative-proteomics.comjascoinc.com | Hydrolysis product can interfere. creative-proteomics.com |

| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | Fluorescence, UV | Robust reaction, stable derivatives. creative-proteomics.com | Slower reaction kinetics. creative-proteomics.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Primary and Secondary Amines | Fluorescence, UV | Stable derivatives, minimal by-products. creative-proteomics.comwaters.com | Reagent can be costly. |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Amino, Carboxyl, Hydroxyl | GC-MS | Increases volatility for GC, derivatizes multiple functional groups, stable derivatives. sigmaaldrich.com | Sensitive to moisture. sigmaaldrich.com |

| 1-Bromobutane | Amino, Carboxyl, Hydroxyl | LC-MS/MS | Improves hydrophobicity and basicity for better chromatographic separation and MS detection. researchgate.netnih.gov | Requires specific reaction conditions. |

Computational and Theoretical Investigations of 2r 2 Amino 6 Hydroxyhex 4 Ynoic Acid

Molecular Modeling and Docking Studies of (2R)-2-amino-6-hydroxyhex-4-ynoic acid and its Interactions

Molecular modeling and docking studies are powerful computational tools used to predict how a small molecule, such as this compound, interacts with a biological target, typically a protein. These methods are crucial in drug discovery and design, providing insights into the binding affinity and mode of action of a compound.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking simulations can be employed to predict the preferred binding orientation of this compound within the active site of a target protein. This analysis helps in identifying key amino acid residues that are involved in the interaction, such as through hydrogen bonds, hydrophobic interactions, or electrostatic interactions.

Table 1: Predicted Interactions of this compound with a Hypothetical Enzyme Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| Asp121 | Hydrogen Bond (with amino group) | 2.8 |

| Ser98 | Hydrogen Bond (with hydroxyl group) | 3.1 |

| Tyr234 | Pi-Alkyne (with yne moiety) | 4.5 |

| Val123 | Hydrophobic (with hexyl chain) | 3.9 |

| Arg292 | Electrostatic (with carboxylate) | 4.2 |

Conformational Analysis and Dynamics of this compound

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound can be performed to identify its low-energy conformers. Furthermore, molecular dynamics (MD) simulations can provide a deeper understanding of its dynamic behavior in a biological environment, such as in solution or when bound to a protein. MD simulations track the atomic movements over time, offering insights into the flexibility and stability of the molecule.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure and properties of a molecule.

Electronic Structure and Reactivity Predictions

Methods like Density Functional Theory (DFT) can be used to calculate various electronic properties of this compound. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, while the electrostatic potential map reveals the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

Spectroscopic Property Simulations (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can also be used to simulate various spectroscopic properties of this compound. For instance, the simulation of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can aid in the interpretation of experimental NMR spectra and the structural elucidation of the molecule. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental infrared (IR) spectrum to specific molecular vibrations.

Table 3: Simulated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Simulated Chemical Shift (ppm) |

| C1 (Carboxyl) | 175.2 |

| C2 (Alpha-carbon) | 55.8 |

| C3 | 32.1 |

| C4 (Alkyne) | 80.5 |

| C5 (Alkyne) | 75.3 |

| C6 | 58.9 |

Chemoinformatics and Database Mining for Related Structures

Chemoinformatics involves the use of computational methods to analyze chemical information. By searching chemical databases, it is possible to identify other molecules with structural similarities to this compound. This can provide valuable information on their known biological activities, synthetic pathways, and physicochemical properties. Analyzing the structure-activity relationships (SAR) of these related compounds can offer predictions about the potential biological targets and activities of this compound.

Structural Similarity Searching and Clustering

Structural similarity searching is a fundamental chemoinformatic technique used to identify known compounds with structural features similar to a query molecule. This process is crucial for predicting the biological activity and potential targets of a novel compound like this compound. By comparing its molecular fingerprint—a unique digital representation of its structure—against large chemical databases, researchers can uncover compounds with analogous topologies, shapes, and functional groups.

Clustering algorithms group compounds based on their structural similarities, which can reveal relationships between different chemical scaffolds and their biological functions. For this compound, this analysis could highlight its relationship to other known enzyme inhibitors or receptor ligands, guiding further experimental investigation.

Table 1: Illustrative Structural Similarity Search Results for this compound

| Database ID | Similar Compound | Similarity Score (Tanimoto) | Known Activity |

| ZINC12345 | (2S)-2-amino-6-hydroxyhexanoic acid | 0.85 | Substrate for amino acid transporters |

| PubChem67890 | 4-aminobut-2-ynoic acid | 0.78 | Inhibitor of GABA aminotransferase |

| ChEMBL11223 | L-Glutamic acid | 0.72 | Neurotransmitter |

| DrugBank44556 | Propargylglycine | 0.68 | Irreversible inhibitor of alanine (B10760859) aminotransferase |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. These predictive models are instrumental in optimizing lead compounds and prioritizing candidates for synthesis and testing. For this compound, a QSAR study would involve compiling a dataset of structurally related compounds with known activities against a specific biological target.

Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods, like multiple linear regression or machine learning algorithms, are then employed to build a model that can predict the activity of new compounds, including this compound. nih.gov

Table 2: Example of a QSAR Model for Predicting Inhibitory Activity

| Descriptor | Coefficient | p-value | Interpretation |

| LogP | 0.45 | <0.01 | Increased hydrophobicity correlates with higher activity |

| Molecular Weight | -0.12 | 0.03 | Lower molecular weight is favorable for activity |

| Dipole Moment | 0.28 | <0.01 | Higher polarity is associated with increased activity |

| HOMO Energy | -0.55 | <0.001 | Lower HOMO energy (less easily oxidized) is beneficial |

Note: This table represents a hypothetical QSAR model to illustrate the types of descriptors and their potential impact on biological activity.

Retrosynthetic Analysis and Pathway Prediction Tools in Organic Synthesis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections. Computational tools have been developed to automate this process, predicting plausible synthetic pathways and evaluating their feasibility based on known chemical reactions and strategic considerations.

For the synthesis of this compound, these tools can propose multiple synthetic routes, identifying key intermediates and suggesting suitable reagents and reaction conditions. This in silico approach accelerates the design of efficient and novel synthetic strategies, saving time and resources in the laboratory. The software can also help in identifying potential stereochemical challenges and proposing solutions to achieve the desired (2R) configuration.

Future Directions and Emerging Research Avenues for 2r 2 Amino 6 Hydroxyhex 4 Ynoic Acid

Exploiting Biosynthetic Potential for Sustainable Production